Tert-butyl (1-(2-chloropyridin-4-yl)pyrrolidin-3-yl)carbamate
CAS No.: 1289059-12-6
Cat. No.: VC3140992
Molecular Formula: C14H20ClN3O2
Molecular Weight: 297.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289059-12-6 |
|---|---|
| Molecular Formula | C14H20ClN3O2 |
| Molecular Weight | 297.78 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-chloropyridin-4-yl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)17-10-5-7-18(9-10)11-4-6-16-12(15)8-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19) |
| Standard InChI Key | PXBJVFMKATVSFR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=NC=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=NC=C2)Cl |
Introduction
Tert-butyl (1-(2-chloropyridin-4-yl)pyrrolidin-3-yl)carbamate is a complex organic compound with a specific chemical structure that includes a pyrrolidine ring linked to a pyridine ring and a tert-butyl carbamate group. This compound is primarily used in research settings due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis and Preparation
The synthesis of tert-butyl (1-(2-chloropyridin-4-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a chloropyridine compound under appropriate conditions. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Synthesis Steps
-
Starting Materials: Pyrrolidine derivatives and 2-chloropyridine compounds are common starting materials.
-
Reaction Conditions: The reaction often requires a base and a solvent suitable for the coupling reaction.
-
Purification: The product is purified using standard techniques such as chromatography.
Applications in Research
This compound is primarily used as an intermediate in the synthesis of more complex molecules, which can have applications in pharmaceuticals or materials science.
Potential Biological Activities
Data and Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C14H20ClN3O2 |
| Molecular Weight | 297.7805 g/mol |
| SMILES | O=C(OC(C)(C)C)NC1CCN(C1)c1ccnc(c1)Cl |
| CAS Number | 1289059-12-6 |
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume